1H-Benzotriazole-1-ethanol
Overview
Description
1H-Benzotriazole-1-ethanol is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of the hydroxyl group in this compound enhances its reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
1H-Benzotriazole-1-ethanol, also known as 2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanol, is a derivative of benzotriazole . Benzotriazole and its derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . .
Mode of Action
Benzotriazole, the parent compound, has been shown to bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It’s plausible that this compound may share similar chemical properties and interactions.
Biochemical Pathways
Benzotriazole and its derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzotriazole and its derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives are known to interact with various biomolecules . They can act as an enabling group, conveying their unique electronic, steric, and stereoelectronic properties to the surroundings . This suggests that 1H-Benzotriazole-1-ethanol may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Benzotriazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzotriazole derivatives are known for their long shelf-life and stability under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-1-ethanol can be synthesized through several methods. One common approach involves the reaction of benzotriazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various benzotriazole derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
1H-Benzotriazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: this compound is used as a corrosion inhibitor, particularly for metals like copper and its alloys.
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound, lacking the hydroxyl group, is widely used as a corrosion inhibitor and in organic synthesis.
Tolyltriazole: A derivative with a methyl group attached to the benzene ring, offering better solubility in organic solvents.
1H-Benzotriazole-1-methanol: Another hydroxyl-containing derivative, used in similar applications but with different reactivity due to the position of the hydroxyl group.
Uniqueness: 1H-Benzotriazole-1-ethanol is unique due to its specific combination of the triazole ring and the hydroxyl group, which enhances its reactivity and versatility in various applications. Its ability to form stable coordination compounds and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEODZYQZLRPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239659 | |
Record name | 1H-Benzotriazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-56-7 | |
Record name | 1H-Benzotriazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 938-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzotriazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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